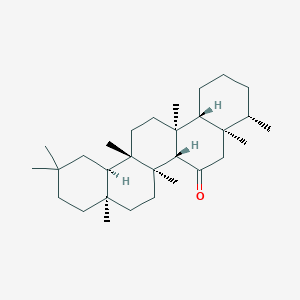
Friedelan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Friedelan-7-one is a natural product that belongs to the triterpene class of compounds. It has been isolated from various plant species and has been found to exhibit a wide range of biological activities. Friedelan-7-one has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Friedelan-7-one is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms such as inhibition of pro-inflammatory cytokines, modulation of cellular signaling pathways, and regulation of gene expression.
Biochemische Und Physiologische Effekte
Friedelan-7-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Friedelan-7-one has also been found to modulate cellular signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway. In addition, Friedelan-7-one has been found to regulate gene expression by altering the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Friedelan-7-one in lab experiments is its natural origin. Friedelan-7-one can be isolated from various plant species and can be synthesized using natural substrates and enzymes. Another advantage is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Friedelan-7-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the development of novel synthetic methods for Friedelan-7-one could lead to the discovery of new analogs with improved biological activities.
Synthesemethoden
Friedelan-7-one can be synthesized through various methods. One of the most common methods is the acid-catalyzed cyclization of 2,3-oxidosqualene. This method involves the use of strong acids such as sulfuric acid or trifluoroacetic acid to catalyze the cyclization of 2,3-oxidosqualene to form Friedelan-7-one. Another method involves the use of enzymes such as oxidosqualene cyclase to catalyze the cyclization of 2,3-oxidosqualene to form Friedelan-7-one.
Wissenschaftliche Forschungsanwendungen
Friedelan-7-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, anti-diabetic, and anti-viral activities. Friedelan-7-one has also been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18671-54-0 |
|---|---|
Produktname |
Friedelan-7-one |
Molekularformel |
C30H50O |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one |
InChI |
InChI=1S/C30H50O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20,22-24H,9-19H2,1-8H3/t20-,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1 |
InChI-Schlüssel |
FCPANOBLGVXYMG-IIWBYEMSSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C |
SMILES |
CC1CCCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Kanonische SMILES |
CC1CCCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Synonyme |
friedelan-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



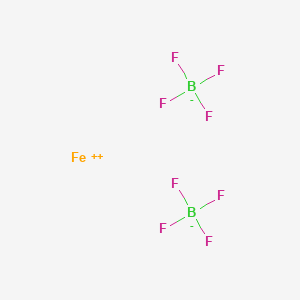
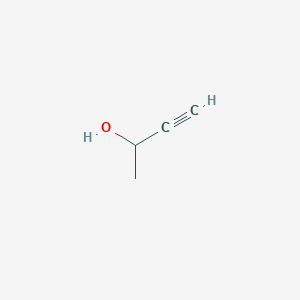
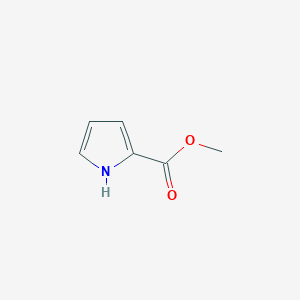
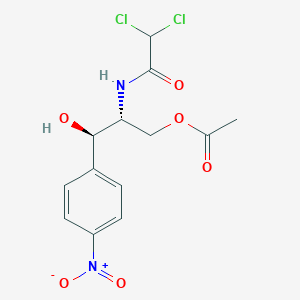
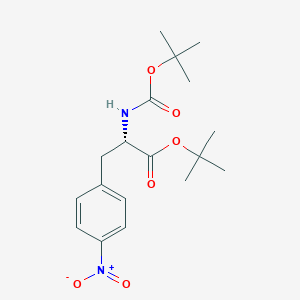
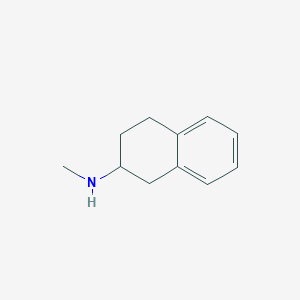
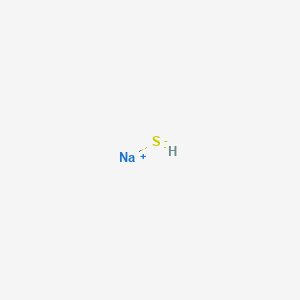
![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)
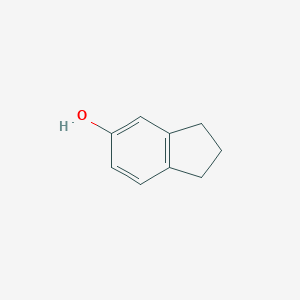
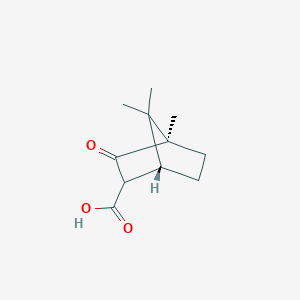
![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)
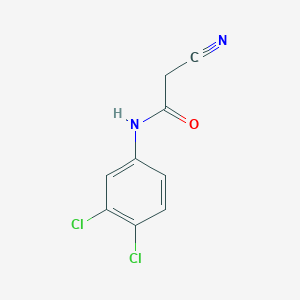
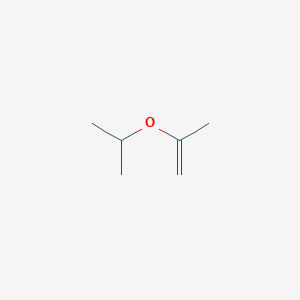
![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)